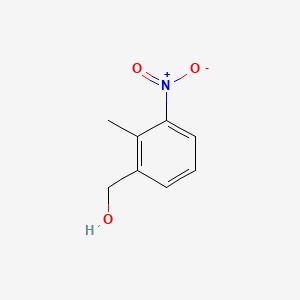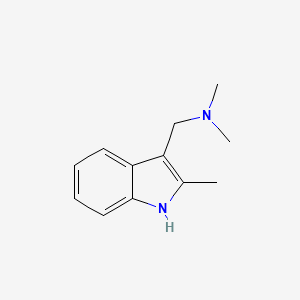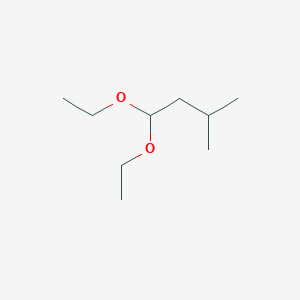
2-Methyl-3-nitrobenzylalkohol
Übersicht
Beschreibung
2-Methyl-3-nitrobenzyl alcohol is an organic compound with the molecular formula C8H9NO3. It is characterized by a benzene ring substituted with a methyl group, a nitro group, and a hydroxymethyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Mode of Action
2-Methyl-3-nitrobenzyl alcohol, being an alcohol, can undergo various reactions. For instance, alcohols can be converted into alkyl halides, tosylates, esters, and can undergo dehydration to yield alkenes . The nitro group in the compound can also participate in various reactions, including reduction to amines or condensation reactions .
Biochemical Pathways
The compound’s reactions, such as conversion to alkyl halides or esters, can influence various biochemical pathways by modifying the structure and function of target molecules .
Result of Action
For instance, the compound can undergo condensation to yield 7-hydroxymethyl-indole .
Action Environment
The action, efficacy, and stability of 2-Methyl-3-nitrobenzyl alcohol can be influenced by various environmental factors. These include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present . .
Biochemische Analyse
Biochemical Properties
2-Methyl-3-nitrobenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It has been used to prepare 2-methyl-3-nitrobenzyl cyanide and in the synthesis of 20-membered macrocyclic thiodepsipeptide . The compound interacts with various enzymes and proteins, facilitating these synthetic processes. The nature of these interactions often involves the formation of intermediate complexes that enable the transfer of functional groups, thereby aiding in the synthesis of target molecules.
Molecular Mechanism
At the molecular level, 2-Methyl-3-nitrobenzyl alcohol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s nitro group is particularly reactive and can participate in redox reactions, leading to changes in the oxidation state of biomolecules. These interactions can result in the modulation of enzyme activity and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-nitrobenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 2-Methyl-3-nitrobenzyl alcohol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-nitrobenzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can become toxic and cause adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-nitrobenzyl alcohol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of 2-Methyl-3-nitrobenzyl alcohol is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Methyl-3-nitrobenzyl alcohol exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzyl alcohol, where the methyl group on the benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate of nitration and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of 2-methyl-3-nitrobenzyl alcohol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve reduction.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-3-nitrobenzaldehyde or 2-methyl-3-nitrobenzoic acid.
Reduction: 2-Methyl-3-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-nitrobenzyl alcohol: Similar structure but with the nitro group at the para position.
3-Methyl-2-nitrobenzyl alcohol: The positions of the methyl and nitro groups are interchanged.
2-Nitrobenzyl alcohol: Lacks the methyl group on the benzene ring.
Uniqueness: 2-Methyl-3-nitrobenzyl alcohol is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement allows for selective transformations that are not possible with other isomers .
Eigenschaften
IUPAC Name |
(2-methyl-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANIQCEDPJNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178578 | |
| Record name | 2-Methyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-13-3 | |
| Record name | 2-Methyl-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023876133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-NITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EX8SC1ETW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














